1H-Indole-4,6-Dicarboxylic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Polymeric Applications
1H-Indole-4,6-Dicarboxylic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Polymeric Applications
Executive Summary
1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) is a highly specialized, rigid bicyclic heterocyclic compound characterized by its dual carboxylic acid functionalities at the 4- and 6-positions of the indole core. While traditional indole derivatives are predominantly utilized in small-molecule drug discovery, 1H-indole-4,6-dicarboxylic acid has emerged as a critical structural node in advanced materials science, specifically in the formulation of high-performance alkyd-type polycondensates for pharmaceutical and cosmetic matrices.
This whitepaper provides an in-depth analysis of its physicochemical profile, details a highly regioselective synthetic pathway, and outlines its application in macromolecular engineering.
Physicochemical Profiling and Structural Dynamics
The integration of an electron-rich indole nucleus with two electron-withdrawing carboxylic acid groups creates a unique push-pull electronic environment. This structural dichotomy imparts high thermal stability and extensive hydrogen-bonding capabilities, making it an ideal candidate for cross-linking in polymer chemistry.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of 1H-indole-4,6-dicarboxylic acid, synthesized from predictive models and chemical databases .
| Property | Value |
| CAS Registry Number | 885518-34-3 |
| Molecular Formula | C10H7NO4 |
| Molecular Weight | 205.17 g/mol |
| Predicted Boiling Point | 573.3 ± 35.0 °C |
| Predicted Density | 1.616 ± 0.06 g/cm³ |
| SMILES String | OC(=O)c1cc(C(O)=O)c2cc[nH]c2c1 |
| Hydrogen Bond Donors | 3 (1 x NH, 2 x OH) |
| Hydrogen Bond Acceptors | 4 (4 x Carbonyl/Hydroxyl Oxygen) |
Causality in Physical Properties: The exceptionally high predicted boiling point (>570 °C) and density are direct consequences of the dense intermolecular hydrogen bonding network formed by the dual carboxylic acids and the indole NH. In a solid state, these molecules self-assemble into rigid, highly ordered lattices, which translates to the high glass transition temperatures ( Tg ) observed when this monomer is incorporated into polymer backbones.
Strategic Synthesis: The Leimgruber-Batcho Pathway
Synthesizing 4,6-disubstituted indoles via traditional methods (e.g., the Fischer indole synthesis) often yields poor regioselectivity and low yields due to the deactivating nature of the carboxylic acid groups. Therefore, the Leimgruber-Batcho indole synthesis is the preferred strategic pathway. By starting with a pre-functionalized toluene derivative (2-nitro-3,5-dicarboxytoluene), absolute regiocontrol is maintained.
Leimgruber-Batcho synthetic workflow for 1H-indole-4,6-dicarboxylic acid.
Step-by-Step Methodology: Leimgruber-Batcho Synthesis
Step 1: Enamine Formation
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Charge a dry, round-bottom flask with 2-nitro-3,5-dicarboxytoluene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).
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Heat the mixture to 110 °C under a continuous nitrogen sweep for 4 hours.
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Concentrate the mixture under reduced pressure to yield the crude nitroenamine.
Causality & Rationale: Pyrrolidine is utilized as a nucleophilic catalyst. It displaces the dimethylamine in DMF-DMA, generating a highly reactive intermediate that accelerates the deprotonation of the weakly acidic benzylic methyl group. Self-Validation Checkpoint: The reaction is self-validating through a distinct chromic shift. The formation of the extended push-pull conjugated system (between the electron-donating enamine and the electron-withdrawing nitro group) turns the solution an intense, deep red. Failure to achieve this color indicates incomplete deprotonation or inactive DMF-DMA.
Step 2: Reductive Cyclization
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Dissolve the crude nitroenamine in a 1:1 mixture of methanol and ethyl acetate.
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Add 10% Palladium on Carbon (Pd/C) (10 wt%).
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Purge the vessel with hydrogen gas ( H2 ) and maintain a pressure of 1 atm at room temperature for 12 hours.
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Filter the mixture through a Celite pad to remove the catalyst, then concentrate the filtrate.
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Recrystallize the crude product from hot aqueous ethanol to yield pure 1H-indole-4,6-dicarboxylic acid.
Causality & Rationale: Pd/C-catalyzed hydrogenation selectively reduces the nitro group to an aniline intermediate. Under these conditions, the aniline spontaneously attacks the enamine carbon, eliminating dimethylamine and driving the aromatization to form the thermodynamically stable indole core. Self-Validation Checkpoint: The completion of the reaction is intrinsically signaled by the cessation of hydrogen uptake and the complete disappearance of the deep red color, leaving a pale yellow or colorless solution.
Macromolecular Applications: Alkyd Polycondensates
Beyond small-molecule applications, 1H-indole-4,6-dicarboxylic acid acts as a high-value rigid monomer in the synthesis of alkyd-type polycondensates. These polymers are heavily utilized in advanced cosmetic formulations, specifically for chemically treated hair, providing superior film-forming properties, hardness, and resistance to environmental degradation .
Alkyd polycondensation logic using 1H-indole-4,6-dicarboxylic acid.
Step-by-Step Methodology: Melt Polycondensation
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Monomer Mixing: In a reactor equipped with a Dean-Stark trap, combine 1H-indole-4,6-dicarboxylic acid (15% by weight), a polyol such as glycerol (20% by weight), and a non-aromatic monocarboxylic acid like oleic acid (65% by weight).
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Initial Melting: Heat the mixture under an inert argon atmosphere to 100–130 °C until a homogenous melt is achieved.
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Polycondensation: Ramp the temperature to 150–220 °C. Maintain this temperature while continuously distilling off the water byproduct.
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Cooling: Once the target acid value is reached, cool the highly viscous polymer to 90 °C and discharge.
Causality & Rationale: The continuous removal of water via the Dean-Stark trap is a thermodynamic necessity; it shifts the equilibrium of the reversible esterification reaction toward polymer chain growth. The rigid indole core restricts the rotational freedom of the resulting polymer chains, dramatically improving the mechanical "staying power" of the final cosmetic film. Self-Validation Checkpoint: This protocol is self-validating via titrimetric monitoring. The reaction is complete when the acid value drops to ≤1 mg KOH/g. Additionally, the viscosity of the melt at 110 °C will predictably increase to between 200 and 2500 mPa·s, providing a physical validation of successful chain entanglement and branching.
Analytical Validation Framework
To ensure the integrity of the synthesized 1H-indole-4,6-dicarboxylic acid prior to polymerization, the following analytical checkpoints must be met:
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Nuclear Magnetic Resonance (NMR): 1H -NMR (DMSO- d6 ) will show a characteristic broad singlet at ≈11.5 ppm corresponding to the indole NH, and highly deshielded aromatic protons at the 5- and 7-positions due to the anisotropic effects of the adjacent carboxylic acids.
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High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column with a gradient of water/acetonitrile (0.1% TFA), the purity must exceed 98%. The dual carboxylic acids ensure strong retention behavior sensitive to pH changes.
References
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Title: Leimgruber–Batcho indole synthesis Source: Wikipedia URL:[Link]
- Title: US20100272660A1 - Cosmetic or pharmaceutical composition comprising a polycondensate, the said polycondensate and method of cosmetic treatment Source: Google Patents URL
- Title: US11135150B2 - Compositions and methods for improving the quality of chemically treated hair Source: Google Patents URL
